molecular formula C15H13Br2NO B1224260 2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide

Cat. No. B1224260
M. Wt: 383.08 g/mol
InChI Key: HPWXIQNJBDNUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.

Scientific Research Applications

1. Formation and Characterization of Novel Compounds

Research has shown the ability to form unique chemical structures involving compounds related to 2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide. For instance, the study of cycloproparene series led to the formation of novel dimers of 1H-Cyclopropa[b]naphthalene, a compound structurally similar to our compound of interest (Halton, Jones, Northcote, & Boese, 1999). Additionally, other research efforts have synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides, exploring their crystal structures and sensing properties (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

2. Structural Studies and Interactions

Significant research has been conducted on the structural analysis of related naphthalene derivatives. Studies on 1,8-disubstituted naphthalenes, which share a structural similarity with our compound, provide insights into nucleophile-electrophile interactions, crucial for understanding chemical reactivity (Schweizer, Procter, Kaftory, & Dunitz, 1978).

3. Applications in Synthesis and Catalysis

The compound's structural relatives have been utilized in synthesis processes. For example, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate, a closely related molecule, underwent dimerization in the presence of GaCl3, showcasing potential catalytic applications (Novikov & Tomilov, 2013). Moreover, auxiliary-enabled Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes, related to our compound, has been reported, indicating its potential in novel chemical synthesis methods (Parella, Gopalakrishnan, & Babu, 2013).

properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,2-dibromo-1-methyl-N-naphthalen-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H13Br2NO/c1-14(9-15(14,16)17)13(19)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

HPWXIQNJBDNUCU-UHFFFAOYSA-N

SMILES

CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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